molecular formula C10H18N2O B1460517 (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone CAS No. 1857014-04-0

(4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone

Cat. No.: B1460517
CAS No.: 1857014-04-0
M. Wt: 182.26 g/mol
InChI Key: DJOFEBVALLEBGH-UHFFFAOYSA-N
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Description

(4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone is a synthetic organic compound that features a piperidine ring substituted with an amino group and a methyl group, along with a cyclopropyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Substitution Reactions:

    Attachment of the Cyclopropyl Methanone Moiety: The final step involves the attachment of the cyclopropyl methanone group to the substituted piperidine ring, which can be accomplished through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interactions with biological systems and its potential therapeutic effects.

    Industrial Applications: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperine, evodiamine, and matrine share the piperidine ring structure and exhibit various biological activities.

    Cyclopropyl Ketones: Compounds containing the cyclopropyl ketone moiety, such as cyclopropyl methyl ketone, have similar structural features.

Uniqueness

(4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone is unique due to the specific combination of the piperidine ring with the cyclopropyl methanone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(4-amino-4-methylpiperidin-1-yl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-10(11)4-6-12(7-5-10)9(13)8-2-3-8/h8H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOFEBVALLEBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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